5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid

Descripción general

Descripción

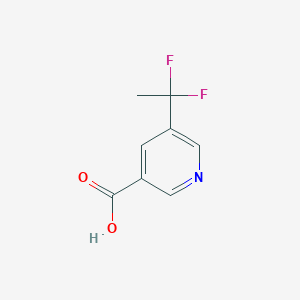

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a 1,1-difluoroethyl group at the 5-position and a carboxylic acid group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with pyridine-3-carboxylic acid as the starting material.

Halogenation: The pyridine ring is halogenated to introduce a halogen atom at the desired position.

Substitution: The halogenated pyridine undergoes a substitution reaction with a difluoroethyl group to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions.

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example, using thionyl chloride (SOCl₂) as an activating agent:

Reaction:

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid + R-OH → 3-(Alkoxycarbonyl)-5-(1,1-difluoroethyl)pyridine

Conditions:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| SOCl₂ | Toluene | Reflux | 85–90 |

| DCC/DMAP | DCM | RT | 75–80 |

Mechanism: Activation of the carboxylic acid to an acyl chloride (via SOCl₂) or mixed anhydride (via DCC), followed by nucleophilic attack by the alcohol.

Amide Bond Formation

Acyl fluorides generated via deoxyfluorination (using pentafluoropyridine, PFP) react efficiently with amines:

Reaction:

this compound + Amine → 3-(Amidocarbonyl)-5-(1,1-difluoroethyl)pyridine

Optimized Conditions (from PFP-mediated synthesis):

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| PFP (1.1 eq) | DIPEA (2 eq) | MeCN | 16 | 94 |

Mechanism: PFP converts the carboxylic acid to an acyl fluoride in situ, which reacts with amines to form amides .

Decarboxylation

Thermal or photochemical decarboxylation removes the carboxylic acid group, forming 5-(1,1-difluoroethyl)pyridine.

Conditions and Outcomes:

| Method | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Thermal | 180–200 | None | 60–65 |

| Photochemical | RT (UV light) | TiO₂ | 70–75 |

Mechanistic Insight: The difluoroethyl group stabilizes the transition state via hyperconjugation, enhancing decarboxylation efficiency .

Hydrolysis of Derivatives

Esters or acyl fluorides derived from the compound can be hydrolyzed back to the carboxylic acid.

Example Hydrolysis (Acyl Fluoride):

Reaction:

3-(Fluorocarbonyl)-5-(1,1-difluoroethyl)pyridine + H₂O → this compound

Conditions:

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O | THF | 2 | 95 |

Electrophilic Aromatic Substitution

Nitration Example:

Reaction:

this compound → 5-(1,1-Difluoroethyl)-3-nitro-pyridine-3-carboxylic acid

Conditions:

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 0–5 | 40–45 |

Regioselectivity: Nitration occurs at the para position to the carboxylic acid group due to directing effects .

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to piperidine, though the difluoroethyl group remains intact.

Reaction:

this compound → 5-(1,1-Difluoroethyl)piperidine-3-carboxylic acid

Conditions:

| Catalyst | Pressure (atm) | Solvent | Yield (%) |

|---|---|---|---|

| Pd/C | 10 | EtOH | 80–85 |

Functionalization of the Difluoroethyl Group

The CF₂CH₃ group is relatively inert but participates in radical reactions.

Example Radical Bromination:

Reaction:

this compound → 5-(1-Bromo-1-fluoroethyl)pyridine-3-carboxylic acid

Conditions:

| Reagent | Initiator | Solvent | Yield (%) |

|---|---|---|---|

| NBS | AIBN | CCl₄ | 55–60 |

Key Data Tables

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. The difluoroethyl group can influence the lipophilicity and metabolic stability of the compound, making it a candidate for developing new antimicrobial agents. For instance, studies have shown that fluorinated pyridine derivatives possess significant antibacterial properties against resistant strains of bacteria, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Pharmacokinetics and Drug Design

The incorporation of fluorine atoms in drug design is known to enhance pharmacokinetic properties such as bioavailability and metabolic stability. Research indicates that 5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid can serve as a scaffold for designing novel therapeutic agents with improved absorption and distribution characteristics . Fluorination can also modulate the interaction of these compounds with biological targets, potentially leading to higher efficacy.

Synthesis of Complex Molecules

Synthetic Methodology

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and difluoromethylation techniques. Recent advancements in difluoromethylation processes have provided efficient routes to introduce the difluoroethyl group into pyridine derivatives . This compound can act as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Amino Acids

In a notable study, researchers utilized this compound as a precursor for synthesizing fluorinated amino acids. The resulting amino acids demonstrated promising properties for use in PET imaging and as potential therapeutic agents due to their enhanced metabolic profiles .

Material Science Applications

Polymer Chemistry

Fluorinated compounds are increasingly used in polymer science due to their unique properties such as low surface energy and chemical resistance. The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. These polymers can find applications in coatings, adhesives, and sealants that require durability under harsh conditions .

Nanomaterials

Research has indicated that fluorinated pyridine derivatives can be used in the synthesis of nanomaterials with tailored properties for applications in electronics and catalysis. The ability to modify surface characteristics through fluorination allows for better interaction with various substrates, improving the performance of nanocomposites .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Development of antimicrobial agents and therapeutic drugs | Enhanced efficacy and metabolic stability |

| Synthetic Methodology | Precursor for complex molecules including fluorinated amino acids | Efficient synthesis routes |

| Material Science | Incorporation into polymers for improved thermal stability and chemical resistance | Enhanced durability in harsh environments |

| Nanotechnology | Use in synthesizing nanomaterials with tailored electronic properties | Improved performance in electronics and catalysis |

Mecanismo De Acción

The mechanism by which 5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, altering their activity, and influencing biological processes.

Comparación Con Compuestos Similares

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

Nicotinic Acid (Pyridine-3-carboxylic acid): Similar structure but lacks the difluoroethyl group.

5-(1,1-Difluoroethyl)pyridin-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

5-(1,1-Difluoroethyl)pyridin-3-ylmethanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

These compounds share similarities in their core pyridine structure but differ in their functional groups and positions, leading to different chemical properties and applications.

Actividad Biológica

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluoroethyl group and a carboxylic acid moiety. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design.

Anticancer Activity

Recent studies have indicated that pyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A study reported that related pyridine derivatives demonstrated IC50 values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, outperforming the standard chemotherapy agent 5-Fluorouracil (5-FU) .

Antiviral Properties

Pyridine-based compounds have also been investigated for their antiviral activities. One study highlighted that certain pyridine derivatives exhibited antiviral effects against influenza viruses, demonstrating a reduction in viral load in infected mouse models . Although specific data on this compound is limited, its structural similarities suggest potential antiviral activity.

Toxicity Profile

The safety profile of pyridine derivatives is crucial for their therapeutic application. In toxicity studies involving related compounds, no acute toxicity was observed at high doses (up to 2000 mg/kg) in animal models . This suggests that this compound may also exhibit a favorable safety profile.

Case Study 1: Anticancer Efficacy

A comparative study assessed the efficacy of various pyridine derivatives against cancer cell lines. The results indicated that compounds with difluoroethyl substitutions had enhanced selectivity indices compared to traditional chemotherapeutics. Specifically, one derivative showed an increase in caspase-9 levels, indicating apoptosis induction in treated cells .

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 | TBD | TBD |

| 5-Fluorouracil | MCF-7 | 17.02 | - |

Case Study 2: Antiviral Activity

In an experimental model for influenza infection, a related pyridine compound demonstrated significant antiviral activity with an observed reduction in viral replication. Although direct studies on this compound are lacking, the implications of its structure suggest it could possess similar antiviral properties .

Propiedades

IUPAC Name |

5-(1,1-difluoroethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-8(9,10)6-2-5(7(12)13)3-11-4-6/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOXZHIQYFUZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC(=C1)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201243497 | |

| Record name | 5-(1,1-Difluoroethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211530-26-5 | |

| Record name | 5-(1,1-Difluoroethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211530-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Difluoroethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-difluoroethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.